molecular formula C9H12N2 B11922018 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B11922018
M. Wt: 148.20 g/mol
InChI Key: MXIPJUWAMKULQI-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be synthesized through various methods. One common approach involves the hydrogenation of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to achieve complete reduction .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed:

  • Oxidation products include naphthyridine oxides.
  • Reduction products include fully saturated naphthyridine derivatives.
  • Substitution products vary depending on the reagents used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydro-6-methoxynaphthalene
  • 1,2,3,4-Tetrahydronaphthalene

Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group at position 1. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-1,8-naphthyridine

InChI

InChI=1S/C9H12N2/c1-11-7-3-5-8-4-2-6-10-9(8)11/h2,4,6H,3,5,7H2,1H3

InChI Key

MXIPJUWAMKULQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1N=CC=C2

Origin of Product

United States

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